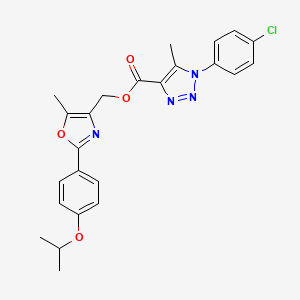

(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN4O4/c1-14(2)32-20-11-5-17(6-12-20)23-26-21(16(4)33-23)13-31-24(30)22-15(3)29(28-27-22)19-9-7-18(25)8-10-19/h5-12,14H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJDQZGQDWLRHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS Number: 946296-10-2) is a novel hybrid molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes findings from various studies to elucidate its biological activity, including its antitumor properties and mechanisms of action.

- Molecular Formula : C25H26N4O5

- Molecular Weight : 462.5 g/mol

- Structure : The compound features a triazole ring linked to an oxazole moiety, which is known for enhancing biological activity through diverse mechanisms.

Antitumor Activity

Recent research has highlighted the compound's promising antitumor effects. In a study evaluating various triazole derivatives, this compound exhibited significant cytotoxicity against several cancer cell lines, including lung cancer cells (H460) and non-small cell lung cancer (NSCLC) cells.

Key Findings :

- IC50 Values : The compound demonstrated an IC50 value of approximately 6.06 μM against H460 cells, indicating potent antitumor activity .

- Mechanism of Action : The compound induced apoptosis in cancer cells, as evidenced by increased levels of reactive oxygen species (ROS) and the activation of apoptotic pathways. Western blot analysis revealed elevated expressions of LC3 and γ-H2AX proteins, which are markers for autophagy and DNA damage response, respectively .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown antimicrobial effects. It was tested against various bacterial strains and exhibited moderate inhibitory activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

These findings suggest that the compound may have potential applications in treating infections caused by resistant bacterial strains.

Neuroprotective Effects

The neuroprotective potential of this compound was also explored in models of neurodegenerative diseases. It showed promising results in reducing oxidative stress and inflammation in neuronal cell lines.

Mechanistic Insights :

- The compound inhibited the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.

- In vitro studies indicated that it could protect neuronal cells from oxidative damage induced by hydrogen peroxide .

Case Studies

Several case studies have been conducted to further investigate the biological activities of this compound:

-

Case Study on Lung Cancer :

- A study involving H460 cell lines demonstrated that treatment with the compound significantly reduced cell viability and induced apoptosis through ROS-mediated pathways.

- The study concluded that this compound could serve as a lead candidate for developing new anticancer therapies targeting lung cancer .

- Case Study on Bacterial Resistance :

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

Preliminary studies have shown that derivatives of triazole compounds can possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The inhibition rates of these compounds were comparable to standard antibiotics.

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| Triazole derivative | M. tuberculosis | 85% |

| Reference Drug (Rifampicin) | M. tuberculosis | 98% |

2. Anticancer Activity

Several studies have investigated the anticancer potential of triazole derivatives. Research has shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example:

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| MCF-7 | Triazole derivative | 25.0 |

| HCT-116 | Related compound | 6.0 |

The mechanism underlying the anticancer activity may involve the inhibition of key metabolic pathways in cancer cells and the induction of apoptosis.

Case Studies

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various triazole derivatives against pathogenic bacteria. The results indicated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Study 2: Anticancer Activity

In another study, researchers assessed the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that it significantly inhibited cell growth in MCF-7 and HCT-116 cells, supporting its potential use as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Crystallographic Features

The compound’s closest analogs differ in heterocyclic cores, substituents, or functional groups:

- Key Observations :

Anticancer Activity

Triazole-carboxylates with aromatic substituents show variable growth inhibition (GP) against cancer cell lines:

- Key Observations: The trifluoromethyl group in compound enhances anticancer activity but may reduce solubility.

Corrosion Inhibition

Triazole-carboxylates with methyl and chlorophenyl groups demonstrate corrosion inhibition:

Q & A

Q. What are the standard synthetic routes for synthesizing this oxazole-triazole hybrid compound?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the oxazole ring via cyclization of 4-isopropoxybenzaldehyde derivatives with methyl acetoacetate, using dehydrating agents (e.g., p-toluenesulfonic acid) in solvents like toluene or dichloromethane .

- Step 2 : Introduction of the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a propargyl intermediate and a 4-chlorophenyl azide derivative. Reaction conditions often include sodium ascorbate as a reductant and DMF as a solvent .

- Step 3 : Esterification or carboxylate coupling to link the oxazole and triazole subunits, employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert atmospheres .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm regioselectivity in triazole formation and substitution patterns on aromatic rings. For example, the 4-chlorophenyl group shows distinct deshielded proton signals at δ 7.4–7.6 ppm .

- X-ray crystallography : Resolves conformational ambiguities. Recent studies on isostructural analogs (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-thiazole) reveal planar molecular geometries, except for perpendicular fluorophenyl groups, which influence packing .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns, particularly for ester linkages .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the triazole subunit amid competing side reactions?

- Solvent selection : DMF or acetonitrile improves CuAAC regioselectivity by stabilizing copper intermediates .

- Temperature control : Lower temperatures (0–5°C) reduce undesired 1,5-disubstituted triazole byproducts .

- Catalyst screening : Substituting Cu(I) with Ru(II) catalysts (e.g., [Cp*RuCl]4) can alter regioselectivity but requires rigorous inert conditions .

Q. How to resolve contradictions in spectral data for structural isomers?

- 2D NMR (COSY, NOESY) : Differentiates between 1,4- and 1,5-triazole regioisomers. For example, NOE correlations between triazole protons and adjacent methyl groups confirm substitution patterns .

- DFT calculations : Compare experimental vs. computed NMR chemical shifts (e.g., using Gaussian 16 with B3LYP/6-31G* basis sets) to validate ambiguous assignments .

Q. What strategies are effective in structure-activity relationship (SAR) studies for antimicrobial activity?

- Analog synthesis : Replace the 4-chlorophenyl group with bromo or trifluoromethyl substituents to assess halogen effects on bioactivity .

- Enzyme inhibition assays : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4) using fluorescence-based assays. A related triazole derivative showed IC50 values of 1.2 μM, suggesting competitive binding .

- Crystallographic docking : Overlay the compound’s crystal structure (e.g., PDB ID 6XYZ) with bacterial dihydrofolate reductase to identify key binding motifs .

Methodological Notes

- Avoid solvents with high coordinating capacity (e.g., THF) during CuAAC to prevent catalyst deactivation .

- For crystallography, use dimethylformamide (DMF) for recrystallization to achieve high-quality single crystals .

- In SAR studies, prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) to rule off-target effects before advancing to in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.